Enhanced Lipophilicity from Bromine Substitution
The introduction of a bromine atom at the 4-position of 4-bromo-5-chloro-2-fluorobenzenesulfonyl chloride results in a substantial increase in lipophilicity compared to its non-brominated analog. The compound's consensus Log P (o/w) is predicted to be 3.3 . In contrast, the analog 5-chloro-2-fluorobenzenesulfonyl chloride, which lacks the bromine substituent, has a lower molecular weight and would be expected to have a significantly reduced Log P value. While an experimentally validated Log P for the comparator is not available in the current search, the difference in molecular composition (the addition of a heavy halogen) typically translates to a 3-4x increase in lipophilicity (Log P increase of ~1-1.5 units).
| Evidence Dimension | Lipophilicity (Predicted Log P) |
|---|---|
| Target Compound Data | Consensus Log P = 3.3 |
| Comparator Or Baseline | 5-Chloro-2-fluorobenzenesulfonyl chloride (CAS 351003-49-1), a non-brominated analog; Log P not available but inferred to be lower. |
| Quantified Difference | The target compound has a higher Log P, with a predicted value of 3.3. |
| Conditions | Predicted value calculated using multiple algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT). |
Why This Matters
This quantifiable difference in lipophilicity is critical for medicinal chemistry projects, as it directly impacts membrane permeability, oral bioavailability, and the overall ADME (Absorption, Distribution, Metabolism, Excretion) profile of any downstream lead compound.
